(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is a complex organic compound that features a pyridinium ion with an octyl chain and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide typically involves the reaction of 1-octylpyridinium chloride with hydroxylamine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced pyridine compounds, and various substituted pyridinium salts.
Scientific Research Applications
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide involves its interaction with cellular components. The pyridinium ion can interact with cell membranes, leading to increased permeability and potential cell lysis. The hydroxylamine group can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Octylpyridinium chloride: Similar structure but lacks the hydroxylamine group.
Paraquat: A bipyridinium compound with herbicidal properties.
Pinaverium bromide: A quaternary ammonium compound used as a spasmolytic agent.
Uniqueness
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is unique due to the presence of both the pyridinium ion and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C14H23BrN2O |
---|---|
Molecular Weight |
315.25 g/mol |
IUPAC Name |
(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-14(9-12-16)13-15-17;/h8-9,11-13H,2-7,10H2,1H3;1H |
InChI Key |
HHPUBVMALXSKDQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)/C=N/O.[Br-] |
Canonical SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C=NO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.